molecular formula C8H16FNO B1531844 (3R,4S)-N-(butan-2-yl)-4-fluorooxolan-3-amine CAS No. 2166459-74-9

(3R,4S)-N-(butan-2-yl)-4-fluorooxolan-3-amine

Cat. No. B1531844
CAS RN: 2166459-74-9
M. Wt: 161.22 g/mol
InChI Key: XZPAULLJQCORDJ-SPDVFEMOSA-N
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Description

(3R,4S)-N-(butan-2-yl)-4-fluorooxolan-3-amine, or (3R,4S)-NBF, is an organic compound that has been studied for its potential applications in various scientific research fields. This compound is a chiral secondary amine, which means it has two non-superimposable mirror images that are non-identical. It is a colorless liquid with a melting point of -20.5 °C and a boiling point of 58.5 °C. (3R,4S)-NBF has a molecular weight of 181.2 g/mol and is soluble in water, ethanol, and methanol.

Scientific Research Applications

((3R,4S)-N-(butan-2-yl)-4-fluorooxolan-3-amine)-NBF has been studied for its potential applications in various scientific research fields, such as medicinal chemistry, biochemistry, and pharmacology. It has been used as a chiral building block in the synthesis of various compounds, including anti-HIV agents and anti-cancer drugs. In addition, it has been used as a reagent in the synthesis of peptides and peptidomimetics.

Mechanism of Action

((3R,4S)-N-(butan-2-yl)-4-fluorooxolan-3-amine)-NBF has been shown to interact with various biological targets, including enzymes, transporters, and receptors. It has been reported to inhibit the activity of the enzyme cytochrome P450 2D6 (CYP2D6), which is involved in the metabolism of many drugs. In addition, it has been shown to bind to the serotonin transporter, which is involved in the regulation of serotonin levels in the brain.
Biochemical and Physiological Effects
(this compound)-NBF has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of the enzyme CYP2D6 and bind to the serotonin transporter. In addition, it has been reported to have anti-inflammatory and anti-oxidative effects.

Advantages and Limitations for Lab Experiments

The use of ((3R,4S)-N-(butan-2-yl)-4-fluorooxolan-3-amine)-NBF in lab experiments has several advantages. First, it is a readily available and relatively inexpensive compound. Second, it is soluble in a variety of solvents, making it easy to work with in the laboratory. Finally, it has been extensively studied, making it a useful reagent in various synthetic and medicinal chemistry applications.
However, there are some limitations to using (this compound)-NBF in lab experiments. First, it is a chiral compound, and therefore, it is difficult to obtain a pure enantiomer. Second, it has been reported to bind to the serotonin transporter, which could potentially interfere with the results of experiments involving this target.

Future Directions

The potential applications of ((3R,4S)-N-(butan-2-yl)-4-fluorooxolan-3-amine)-NBF in scientific research are still being explored. Future research could focus on its use as a chiral building block in the synthesis of various compounds, such as anti-HIV agents and anti-cancer drugs. In addition, further studies could be conducted to investigate its potential as a reagent in the synthesis of peptides and peptidomimetics. Finally, additional research could be conducted to understand the biochemical and physiological effects of this compound.

properties

IUPAC Name

(3R,4S)-N-butan-2-yl-4-fluorooxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FNO/c1-3-6(2)10-8-5-11-4-7(8)9/h6-8,10H,3-5H2,1-2H3/t6?,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPAULLJQCORDJ-SPDVFEMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1COCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)N[C@@H]1COC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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